molecular formula C16H13N3O2 B6074211 5-(1-naphthyl)-2-furaldehyde semicarbazone

5-(1-naphthyl)-2-furaldehyde semicarbazone

Cat. No.: B6074211
M. Wt: 279.29 g/mol
InChI Key: QALZSGKVOSIISZ-VCHYOVAHSA-N
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Description

5-(1-naphthyl)-2-furaldehyde semicarbazone is a chemical compound that belongs to the class of semicarbazones, which are derivatives of semicarbazide This compound is characterized by the presence of a naphthyl group attached to a furaldehyde moiety, which is further linked to a semicarbazone group

Properties

IUPAC Name

[(E)-(5-naphthalen-1-ylfuran-2-yl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-16(20)19-18-10-12-8-9-15(21-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H3,17,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALZSGKVOSIISZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-naphthyl)-2-furaldehyde semicarbazone typically involves the condensation reaction between 5-(1-naphthyl)-2-furaldehyde and semicarbazide hydrochloride. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-naphthyl)-2-furaldehyde semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the semicarbazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the semicarbazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthyl and furaldehyde moieties.

    Reduction: Amines and other reduced forms of the semicarbazone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 5-(1-naphthyl)-2-furaldehyde semicarbazone involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit biological activity. It can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-naphthyl)-2-furaldehyde thiosemicarbazone
  • 5-(1-naphthyl)-2-furaldehyde hydrazone
  • 5-(1-naphthyl)-2-furaldehyde oxime

Uniqueness

5-(1-naphthyl)-2-furaldehyde semicarbazone is unique due to its specific combination of a naphthyl group, furaldehyde moiety, and semicarbazone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific research and industrial purposes.

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